molecular formula C8H5ClO4 B184125 5-Chloro-1,3-benzodioxole-4-carboxylic acid CAS No. 379229-83-1

5-Chloro-1,3-benzodioxole-4-carboxylic acid

Cat. No. B184125
M. Wt: 200.57 g/mol
InChI Key: FBHDXAHJCOXCOF-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a chemical compound with the molecular formula C8H5ClO4 . It has an average mass of 200.576 Da and a monoisotopic mass of 199.987640 Da .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,3-benzodioxole-4-carboxylic acid consists of a benzodioxole ring substituted with a chlorine atom and a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Chloro-1,3-benzodioxole-4-carboxylic acid has a molecular weight of 200.57600, a density of 1.603, and a boiling point of 342.3ºC at 760 mmHg .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Evaluation : A study involving the synthesis of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, where 5-Chloro-1,3-benzodioxole-4-carboxylic acid plays a critical role, has shown promising antibacterial activity. The compounds exhibited moderate activity against various bacterial strains, including S. typhi, E. coli, and S. aureus (A. Siddiqa et al., 2014).

Anticancer Potential

  • Eco-sustainable Synthesis and Biological Evaluation : Research on the eco-friendly synthesis of 1,3-benzodioxole derivatives, including those related to 5-Chloro-1,3-benzodioxole-4-carboxylic acid, has indicated significant anticancer and antibacterial potency, outperforming standard reference compounds (Sayanti Gupta et al., 2016).

Antioxidant Activity

  • Synthesis of Novel Derivatives : A study focusing on the synthesis of novel derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid revealed potent antioxidant activities. Some compounds showed antioxidant activity higher than known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).

Chiral Derivatizing Agents

  • Syntheses of Fluorescent Carboxylic Acids : Compounds with the 1,3-benzodioxole skeleton, including derivatives of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, have been used as chiral derivatizing agents in HPLC and NMR analyses, proving effective in separating enantiomers (Y. Nishida et al., 1995).

Organic Synthesis and Methodology

  • Photocatalytic Synthesis : The photocatalytic synthesis of 2-substituted 1,3-benzodioxoles, including 5-Chloro-1,3-benzodioxole derivatives, has been explored as a mild and general method. This technique is significant for synthesizing bioactive compounds (D. Ravelli et al., 2011).

properties

IUPAC Name

5-chloro-1,3-benzodioxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHDXAHJCOXCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428681
Record name 5-chloro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-benzodioxole-4-carboxylic acid

CAS RN

379229-83-1
Record name 5-chloro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Ple, TP Green, LF Hennequin… - Journal of medicinal …, 2004 - ACS Publications
Deregulated activity of the nonreceptor tyrosine kinase c-Src is believed to result in signal transduction, cytoskeletal and adhesion changes, ultimately promoting a tumor-invasive …
Number of citations: 220 pubs.acs.org

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